EG-011

Description

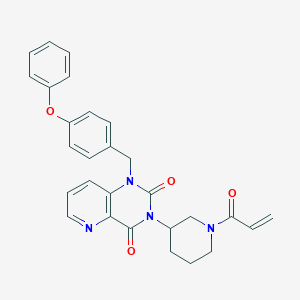

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H26N4O4 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

1-[(4-phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C28H26N4O4/c1-2-25(33)30-17-7-8-21(19-30)32-27(34)26-24(11-6-16-29-26)31(28(32)35)18-20-12-14-23(15-13-20)36-22-9-4-3-5-10-22/h2-6,9-16,21H,1,7-8,17-19H2 |

InChI Key |

JBKILBGEQHFIOB-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

EG-011: A First-in-Class WASp Activator for Hematological Malignancies

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG-011 is a novel, first-in-class small molecule that demonstrates significant preclinical anti-tumor activity in a range of hematological cancers, including lymphoma, leukemia, and multiple myeloma.[1] Its unique mechanism of action centers on the activation of the autoinhibited form of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin dynamics exclusively expressed in hematopoietic cells.[2] This activation triggers a cascade of events culminating in actin polymerization and subsequent cancer cell death.[3] Notably, this compound retains efficacy in models of resistance to established therapies such as PI3K, BTK, and proteasome inhibitors, highlighting its potential to address unmet needs in the treatment of relapsed and refractory hematological malignancies. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and key experimental methodologies related to this compound.

Core Mechanism of Action: WASp Activation and Actin Polymerization

This compound functions as a direct activator of the Wiskott-Aldrich syndrome protein (WASp).[2] In its inactive state, WASp exists in an autoinhibited conformation. This compound binds to and destabilizes this autoinhibited form, promoting an open, active conformation.[2] This activation of WASp is crucial for its function as a key regulator of the Arp2/3 complex, which in turn mediates the nucleation and branching of actin filaments. The downstream effect of this compound-mediated WASp activation is a significant increase in actin polymerization within the cancer cell.[4] This uncontrolled actin polymerization is believed to disrupt essential cellular processes, ultimately leading to apoptosis.[3][5]

A key structural feature of this compound is an acrylamide (B121943) moiety, suggesting a covalent mechanism of action. Studies with a structural analog lacking this reactive group showed significantly reduced activity and no effect on actin polymerization, supporting the hypothesis that this compound covalently modifies its target.

Signaling Pathway Diagram

Caption: this compound activates autoinhibited WASp, leading to Arp2/3 complex-mediated actin polymerization and apoptosis.

Preclinical Efficacy: In Vitro and In Vivo Data

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of hematological cancer cell lines. The median half-maximal inhibitory concentration (IC50) in a panel of 62 lymphoma cell lines was 2.25 µM.[2] A subset of diffuse large B-cell, mantle cell, and marginal zone lymphomas exhibited higher sensitivity with a median IC50 of 250 nM.[2] In acute lymphoblastic leukemia-derived cells, IC50 values ranged from 0.3 to 4.6 µM in 7 out of 12 cell lines tested.[2] Importantly, this compound showed no anti-proliferative activity in solid tumor cell lines and no cytotoxicity against peripheral blood mononuclear cells (PBMCs) from healthy donors, indicating a high degree of specificity for hematological cancers.[2]

| Cell Line Type | Number of Cell Lines | Median IC50 | Reference |

| Lymphoma (overall) | 62 | 2.25 µM | [2] |

| DLBCL, MCL, MZL (sensitive subset) | Not specified | 250 nM | [2] |

| Acute Lymphoblastic Leukemia | 7 of 12 | 0.3 - 4.6 µM | [2] |

| Solid Tumors | Not specified | No activity | [2] |

| Healthy PBMCs | Not specified | No cytotoxicity | [2] |

This compound also demonstrated activity against cell lines resistant to approved PI3K and BTK inhibitors, such as the VL51 idelalisib-resistant and RPMI-8226 bortezomib-resistant cell lines.[2]

Induction of Apoptosis

The anti-proliferative effects of this compound are mediated through the induction of apoptosis.[5] In sensitive lymphoma cell lines (OCI-LY-19 and REC1), treatment with this compound (500 nM and 2 µM for 72 hours) resulted in a dose-dependent increase in the sub-G0 cell population, ranging from 20-55%, which is indicative of apoptosis.[5]

In Vivo Anti-tumor Efficacy

The in vivo anti-tumor activity of this compound was evaluated in a REC1 mantle cell lymphoma xenograft mouse model.[2] Daily administration of this compound at a dose of 200 mg/kg resulted in a significant delay in tumor growth and a 2.2-fold reduction in tumor volume compared to the vehicle control.[2] The treatment was well-tolerated with no significant safety issues observed in the animals.[2]

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Xenograft Mouse Model | REC1 (Mantle Cell Lymphoma) | This compound (200 mg/kg, daily) | 2.2-fold reduction in tumor volume | [2] |

Pharmacokinetic studies in mice demonstrated good oral bioavailability, with a maximum plasma concentration (Cmax) reached 30 minutes after a 200 mg/kg oral dose. The half-life was short, at approximately 8 minutes in mice.[2]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the anti-proliferative activity of this compound.

Materials:

-

Hematological cancer cell lines

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells or an appropriate density for adherent cells to ensure logarithmic growth.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 72 hours.

-

Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

For suspension cells, centrifuge the plate to pellet the cells. For adherent cells, aspirate the medium.

-

Add 100-150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

-

Calculate the IC50 values from the dose-response curves.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptotic cells by flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with this compound for the desired time (e.g., 48-72 hours).

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Actin Polymerization Assay

This assay measures the effect of this compound on actin polymerization kinetics using pyrene-labeled actin.

Materials:

-

Pyrene-labeled actin

-

Unlabeled actin

-

This compound

-

WASp and Arp2/3 complex (recombinant)

-

Polymerization buffer (e.g., 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole HCl, pH 7.0)

-

G-buffer (e.g., 2 mM Tris HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

-

Fluorometer

Procedure:

-

Prepare a mixture of unlabeled and pyrene-labeled actin (5-10% labeled) in G-buffer.

-

In a fluorometer cuvette, combine the actin mixture with WASp, Arp2/3 complex, and either this compound or vehicle control.

-

Initiate polymerization by adding the polymerization buffer.

-

Immediately begin monitoring the fluorescence intensity over time with excitation at ~365 nm and emission at ~407 nm.

-

An increase in fluorescence indicates actin polymerization.

Conclusion

This compound represents a promising new therapeutic agent for hematological cancers with a novel mechanism of action. Its ability to activate WASp and induce actin polymerization-mediated apoptosis, particularly in drug-resistant models, warrants further investigation and clinical development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actin polymerization assay | Andex [andexbiotech.com]

- 4. Actin polymerisation assay [wwwuser.gwdguser.de]

- 5. Cytoplasmic Actin: Purification and Single Molecule Assembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

EG-011: A First-in-Class WASp Activator for Hematological Malignancies

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EG-011 is a pioneering, first-in-class small molecule activator of the Wiskott-Aldrich Syndrome protein (WASp), a key regulator of actin polymerization exclusively expressed in hematopoietic cells.[1][2][3] By targeting the autoinhibited conformation of WASp, this compound induces robust actin polymerization, leading to selective anti-tumor activity in various hematological malignancies.[1][2][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies associated with this compound, offering a valuable resource for researchers and drug development professionals in oncology.

Introduction to WASp and Its Role in Cancer

The Wiskott-Aldrich Syndrome protein (WASp) is a crucial signaling hub that integrates upstream signals to regulate actin cytoskeletal dynamics through the activation of the Arp2/3 complex.[5][6][7] This process is fundamental for various cellular functions in hematopoietic cells, including cell motility, immune synapse formation, and phagocytosis.[7][8] WASp exists in an autoinhibited conformation, which is activated by signaling molecules like Cdc42.[4][6][9] Dysregulation of WASp function has been implicated in the pathogenesis of certain hematological cancers, making it an attractive therapeutic target.[10][11]

This compound: A Novel WASp Activator

This compound was identified as a potent activator of the autoinhibited form of WASp.[1][2] Unlike natural activators, this compound directly targets and destabilizes the autoinhibited conformation of WASp, leading to its activation and subsequent actin polymerization.[4][12] This targeted action within the hematopoietic lineage provides a therapeutic window for treating blood cancers with potentially minimal effects on non-hematopoietic tissues.[4][12]

Quantitative Preclinical Data

The anti-tumor activity of this compound has been evaluated in a range of preclinical models, demonstrating its potential as a therapeutic agent for hematological cancers.

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a broad panel of lymphoma cell lines.

| Cell Line Type | Number of Cell Lines | Median IC50 | 95% Confidence Interval | Sensitive Subset (n=21) Median IC50 | Reference |

| Lymphoma (overall) | 62 | 2.25 µM | 1-5 µM | 250 nM | [10][13] |

| Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | 21 sensitive / 41 resistant | - | - | - | [10] |

| Mantle Cell Lymphoma (MCL) | 4 sensitive / 41 resistant | - | - | - | [10] |

| Marginal Zone Lymphoma (MZL) | 3 sensitive / 41 resistant | - | - | - | [10] |

| Acute Lymphoblastic Leukemia (ALL) | 7 of 12 sensitive | 0.3 - 4.6 µM | - | - | [13] |

This compound also demonstrated activity in cell lines resistant to FDA-approved agents, including PI3K and BTK inhibitors.[4][13] For instance, in VL51 idelalisib-resistant cell lines, the IC50 was 100 nM compared to 500 nM in the parental line.[4] In multiple myeloma cell lines resistant to proteasome inhibitors, this compound was equally or more active than in the parental cells.[4] Notably, this compound showed no cytotoxicity in peripheral blood mononuclear cells (PBMCs) from healthy donors at concentrations up to 10 µM.[1][13]

In Vivo Efficacy in a Xenograft Model

The in vivo anti-tumor activity of this compound was confirmed in a mouse xenograft model using the REC1 mantle cell lymphoma cell line.

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome | Reference |

| NOD-SCID mice | REC1 (MCL) | This compound (200 mg/kg, i.p.) | Once per day, 5 days per week | Delayed tumor growth and a 2.2-fold reduction in final tumor weight (p<0.001) compared to vehicle control. | [1][4][13] |

The treatment was well-tolerated with no significant signs of toxicity observed in the mice.[4][13]

Mechanism of Action of this compound

This compound's mechanism of action is centered on the direct activation of WASp, leading to downstream effects on the actin cytoskeleton.

WASp Signaling Pathway

The canonical WASp signaling pathway involves the integration of upstream signals, such as the binding of active Cdc42, which relieves the autoinhibition of WASp. This allows WASp to bind to and activate the Arp2/3 complex, which in turn nucleates new actin filaments, leading to the formation of branched actin networks.

This compound Mechanism of Action

This compound bypasses the need for upstream signaling by directly binding to and activating the autoinhibited form of WASp. This leads to a conformational change that exposes the VCA domain, allowing for the recruitment and activation of the Arp2/3 complex and subsequent actin polymerization.

Detailed Experimental Protocols

The following protocols are based on the methodologies cited in the preclinical evaluation of this compound.

Target Identification: Thermal Proteome Profiling (TPP)

TPP was utilized to identify the direct cellular targets of this compound. This method assesses changes in protein thermal stability upon ligand binding.

Protocol:

-

Cell Culture and Treatment: REC1 cells were cultured to ~80% confluency. Cells were treated with either this compound (10 µM) or vehicle (DMSO) for a specified duration.

-

Heat Treatment: Aliquots of the cell lysates were subjected to a temperature gradient (e.g., ranging from 37°C to 67°C) for 3 minutes, followed by cooling to room temperature.

-

Protein Extraction: Soluble proteins were separated from aggregated proteins by centrifugation.

-

Sample Preparation for Mass Spectrometry: The soluble protein fractions were digested into peptides, which were then labeled with isobaric tags (e.g., TMT) for quantitative analysis.

-

LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each temperature fraction.

-

Data Analysis: Melting curves were generated for each identified protein. A shift in the melting temperature (Tm) between the this compound-treated and vehicle-treated samples indicated a direct interaction. WASp was identified as the most destabilized protein in the presence of this compound.[12][13]

Target Validation: Pyrene (B120774) Actin Polymerization Assay

This in vitro assay was used to confirm that this compound directly activates WASp-mediated actin polymerization.

Protocol:

-

Reagents: Purified recombinant autoinhibited WASp, Arp2/3 complex, and pyrene-labeled G-actin.

-

Reaction Mix: A reaction mixture was prepared containing G-actin (with a fraction pyrene-labeled), WASp, and the Arp2/3 complex in a polymerization buffer.

-

Initiation of Polymerization: The reaction was initiated by the addition of a polymerization-inducing salt solution (e.g., KCl and MgCl2).

-

Treatment: this compound or a vehicle control was added to the reaction mixture.

-

Fluorescence Measurement: The increase in pyrene fluorescence, which corresponds to the incorporation of pyrene-G-actin into F-actin polymers, was monitored over time using a fluorometer (excitation ~365 nm, emission ~407 nm).

-

Data Analysis: The rate of actin polymerization was determined from the slope of the fluorescence intensity curve. This compound was shown to significantly increase the rate of actin polymerization in the presence of WASp and the Arp2/3 complex.[4][12]

Cellular Activity: Immunofluorescence Staining of F-actin

Confocal microscopy was employed to visualize the effect of this compound on actin polymerization in sensitive and resistant cell lines.

Protocol:

-

Cell Culture and Treatment: Sensitive (e.g., VL51) and resistant (e.g., Z138) lymphoma cell lines were cultured on coverslips and treated with this compound (500 nM and 5 µM) or DMSO for 4, 8, and 24 hours.[1][12]

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

F-actin Staining: The cells were stained with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize F-actin.

-

Imaging: The stained cells were imaged using a confocal microscope.

-

Analysis: An increase in actin polymerization was observed in the this compound-sensitive cell line (VL51) but not in the resistant cell line (Z-138).[4][12]

In Vivo Efficacy: Mouse Xenograft Model

The anti-tumor efficacy of this compound was assessed in a subcutaneous xenograft model.

Protocol:

-

Cell Implantation: Female NOD-SCID mice were subcutaneously inoculated with REC1 mantle cell lymphoma cells.

-

Tumor Growth: Tumors were allowed to establish and reach a palpable size.

-

Treatment: Mice were randomized into treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound (200 mg/kg) five days a week. The control group received vehicle injections.[1][4]

-

Tumor Measurement: Tumor volume was measured regularly (e.g., daily or every other day) using calipers.

-

Endpoint: At the end of the study, mice were euthanized, and the final tumor weight was measured.

-

Analysis: Tumor growth curves and final tumor weights were compared between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion

This compound represents a novel and promising therapeutic strategy for hematological malignancies. As a first-in-class WASp activator, it exhibits a unique mechanism of action that leads to selective cytotoxicity in cancer cells. The robust preclinical data, including potent in vitro anti-proliferative activity across a range of lymphoma cell lines and significant in vivo tumor growth inhibition, provide a strong rationale for its further clinical development. This technical guide summarizes the key findings and methodologies that underscore the potential of this compound as a future cancer therapeutic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 4. Actin polymerisation assay [wwwuser.gwdguser.de]

- 5. This compound - Immunomart [immunomart.com]

- 6. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]

- 7. F-アクチンの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Pyrene actin prep [maciverlab.bms.ed.ac.uk]

- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

The Central Role of WASp in Orchestrating Actin Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wiskott-Aldrich Syndrome Protein (WASp) and its homologs are master regulators of the actin cytoskeleton, integrating upstream signals to direct the rapid assembly of actin filaments through the Arp2/3 complex. This process is fundamental to a vast array of cellular functions, including cell motility, immune synapse formation, endocytosis, and pathogen invasion. Dysregulation of WASp activity is implicated in severe immunodeficiency, autoimmunity, and neutropenia, making it a critical subject of study and a potential target for therapeutic intervention. This guide provides an in-depth examination of the molecular mechanisms governing WASp function, quantitative data on its interactions and activity, detailed experimental protocols for its study, and visual representations of the key signaling pathways.

The Molecular Architecture and Mechanism of WASp

Wiskott-Aldrich Syndrome Protein (WASp) is a 502-amino acid protein primarily expressed in hematopoietic cells.[1] It belongs to a family of nucleation-promoting factors (NPFs) that stimulate the actin-nucleating activity of the Actin-Related Protein 2/3 (Arp2/3) complex.[2][3] The structure of WASp is modular, comprising several distinct domains that mediate its regulation and effector functions.

-

WH1 (WASP Homology 1) Domain: Located at the N-terminus, this domain is crucial for protein-protein interactions, notably with WASp-Interacting Protein (WIP). WIP binding stabilizes WASp, preventing its degradation, and also plays a role in maintaining its autoinhibited state.[1][4]

-

B (Basic) Domain: A region rich in basic residues that interacts with the acidic phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[4][5]

-

GBD (GTPase-Binding Domain): This domain, which includes a CRIB (Cdc42/Rac Interactive Binding) motif, binds to the active, GTP-bound form of the Rho-family GTPase Cdc42.[4]

-

PRD (Proline-Rich Domain): Serves as a flexible scaffold for multiple SH3 domain-containing proteins, including adapter proteins (Nck, Grb2) and tyrosine kinases, allowing for the integration of various signaling inputs.[4]

-

VCA (Verprolin-homology, Central, Acidic) Domain: This C-terminal region is the primary effector domain. It is also referred to as the WA domain.[4]

Regulation of WASp Activity: Autoinhibition and Activation

In its resting state, WASp exists in a closed, autoinhibited conformation. This is achieved through an intramolecular interaction where the GBD and parts of the B domain fold back to bind the C-terminal VCA domain.[1][6][7] This self-binding occludes the VCA domain, preventing it from interacting with and activating the Arp2/3 complex.[8][9]

Activation is a hierarchical process that relieves this autoinhibition, exposing the VCA domain. This process is driven by the cooperative binding of upstream signaling molecules:

-

Cdc42 and PIP2 Binding: The process is initiated by signals that activate Rho GTPases like Cdc42. GTP-bound Cdc42 binds to the GBD of WASp.[7] Simultaneously, PIP2, a component of the cell membrane, binds to the basic domain.[10] The combined binding of these two activators is highly synergistic and thermodynamically favored, causing a dramatic conformational change that disrupts the autoinhibitory fold.[1][8] This "opens" the WASp molecule, releasing the VCA domain.[7]

-

Arp2/3 Complex Recruitment and Activation: The now-exposed VCA domain is free to interact with its targets. The V (WH2) region binds a G-actin monomer, while the CA region binds to the Arp2/3 complex.[4] This dual interaction brings an actin monomer into close proximity with the Arp2/3 complex, which itself is recruited to the side of a pre-existing "mother" actin filament.[11]

-

Branched Nucleation: The binding of WASp-G-actin stimulates a conformational change in the Arp2/3 complex, activating its nucleating potential.[11] The Arp2/3 complex then initiates the formation of a new "daughter" filament at a characteristic 70-degree angle from the mother filament, leading to the formation of a dendritic, branched actin network.[12]

Recent evidence suggests that the activation process is further enhanced by the dimerization or oligomerization of WASp molecules, which significantly increases the avidity for the Arp2/3 complex and leads to more potent actin nucleation.[13]

Quantitative Analysis of WASp Interactions and Activity

The regulation of actin polymerization by WASp is a tightly controlled process governed by the binding affinities of its various components and the resulting kinetics of filament assembly.

Table 1: Binding Affinities of WASp and Related Components

| Interacting Proteins | Dissociation Constant (Kd) | Method | Notes |

| N-WASp GBD : Cdc42-GTP | Nanomolar range | Fluorescence Competition | High-affinity interaction crucial for activation.[14] |

| TOCA1 HR1 : Cdc42-GTP | ~ 5-6 µM | Fluorescence Competition | TOCA1 has a lower affinity for Cdc42 than N-WASp.[14] |

| N-WASp VCA (monomer) : Arp2/3 Complex | 1.6 - 4.4 µM | Fluorescence Competition | Moderate affinity for a single VCA domain.[13] |

| N-WASp VCA (dimer) : Arp2/3 Complex | 9 - 29 nM | Fluorescence Competition | Dimerization dramatically increases binding affinity by over 100-fold, enhancing activation.[13] |

| Phosphorylated WASp VCA : Arp2/3 Complex | ~7-fold higher affinity | Biochemical Assay | Phosphorylation of S483/S484 increases affinity compared to the unphosphorylated form.[3] |

| Scar VCA (C-domain) : G-Actin | ~ 10 µM | Not specified | The central domain of VCA contributes to actin monomer binding.[12] |

Table 2: Kinetic Parameters of WASp-Mediated Actin Polymerization

| Condition | Parameter | Value | Notes |

| Actin + Arp2/3 + Cross-linked (Active) Arp2/3 | Max. Polymerization Rate | 40.6 ± 2.2 nM/s | Represents a hyper-activated state, providing a benchmark for maximal nucleation rate under these specific experimental conditions (10 nM Arp2/3, 3 µM actin).[15] |

| Actin + Arp2/3 + N-WASp | Elongation Rate | ~13-fold higher than basal | Full-length, activated N-WASp significantly increases the rate of actin elongation compared to the protein in its autoinhibited state.[16] |

| Actin + Arp2/3 + WASp + PIP2 + Cdc42 | Nucleation Activity | Synergistically enhanced | The combination of PIP2 and Cdc42 produces a much stronger activation of WASp and subsequent actin nucleation than either activator alone, highlighting their cooperative effect.[10] |

| Actin + Arp2/3 + WASH VCA vs. N-WASp VCA | Nucleation Potency | N-WASp VCA > WASH VCA | Different members of the WASp family exhibit unique kinetics of Arp2/3 activation, with N-WASp generally being a more potent activator than WASp or WASH in vitro.[17] |

Key Experimental Methodologies

Studying the function of WASp requires a combination of biochemical and cell-based assays. Below are detailed protocols for three fundamental techniques.

Pyrene-Actin Polymerization Assay

This is the gold-standard biochemical assay to measure the kinetics of actin polymerization in bulk solution. Pyrene-labeled G-actin exhibits low fluorescence, which increases ~20-fold upon its incorporation into an F-actin polymer. The rate of fluorescence increase is proportional to the rate of polymerization.

Experimental Protocol:

-

Reagent Preparation:

-

Monomeric Actin: Prepare a stock of G-actin (e.g., 10 µM) by dialyzing purified rabbit skeletal muscle actin against G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2). Mix unlabeled actin with pyrene-labeled actin to achieve 5-10% labeling. Keep on ice.

-

Proteins: Prepare stocks of purified Arp2/3 complex (e.g., 400 nM), full-length WASp or VCA fragment (e.g., 10 µM), and activators like GTPγS-loaded Cdc42 in an appropriate buffer (e.g., KMEI: 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 10 mM Imidazole pH 7.0).

-

Polymerization Buffer: Prepare 10x KMEI buffer.

-

-

Assay Execution:

-

Work in a fluorometer with a temperature-controlled cuvette holder (typically 22-25°C). Set excitation to ~365 nm and emission to ~407 nm.

-

In a cuvette, combine buffer, Arp2/3 complex (final conc. ~10-20 nM), and WASp/activators (final conc. ~4-250 nM depending on the experiment).

-

To initiate the reaction, add the G-actin/pyrene-actin mix (final conc. ~2-4 µM) and the 10x KMEI buffer (to a final 1x concentration). Mix quickly.

-

Immediately begin recording fluorescence intensity over time (e.g., every 5-10 seconds for 10-30 minutes).

-

-

Data Analysis:

-

The raw data is a curve of fluorescence intensity versus time.

-

The maximum slope of this curve, typically calculated at the half-maximal polymerization point (t1/2), is proportional to the maximum polymerization rate.[2]

-

This rate can be used to compare the activity of WASp under different conditions (e.g., with and without activators).

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions in a cellular context. An antibody against a known "bait" protein (e.g., WASp) is used to pull it down from a cell lysate, along with any stably interacting "prey" proteins (e.g., WIP, Cdc42, Arp2/3 complex subunits).

Experimental Protocol:

-

Cell Lysis:

-

Culture cells (e.g., hematopoietic cell line like Jurkat T-cells) to an appropriate density.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells by resuspending the pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[18]

-

Incubate on ice for 10-30 minutes with gentle agitation.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

(Optional but recommended) Pre-clear the lysate by incubating with Protein A/G-coupled beads (e.g., Sepharose or magnetic) for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and use the supernatant for the IP.

-

Add 2-5 µg of the primary antibody (e.g., anti-WASp) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Complex Capture:

-

Add a slurry of pre-washed Protein A/G beads to the lysate-antibody mixture.

-

Incubate with gentle rotation for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

-

After the final wash, remove all supernatant. Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Analyze the pulled-down proteins by Western blotting using antibodies against the expected interaction partners.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of actin polymerization dynamics at the single-filament level near a glass surface, providing spatial and temporal information that is lost in bulk assays.

Experimental Protocol:

-

Flow Cell Preparation:

-

Construct a flow cell by attaching a coverslip to a glass slide with double-sided tape, creating a narrow channel.

-

The coverslip surface must be meticulously cleaned and passivated (e.g., with PEG-silane) to prevent non-specific protein adsorption.

-

-

Reagent Preparation:

-

Prepare fluorescently labeled G-actin (e.g., 10% Oregon Green- or Alexa 488-labeled) in G-buffer.

-

Prepare a reaction mix in TIRF buffer (e.g., 10 mM Imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA, 0.2 mM ATP, 50 mM DTT, plus an oxygen scavenging system like glucose oxidase/catalase).

-

The mix should contain actin monomers (e.g., 0.5-1.5 µM), Arp2/3 complex (e.g., 10 nM), and the WASp construct of interest.[19]

-

-

Imaging:

-

Use an inverted TIRF microscope equipped with appropriate lasers (e.g., 488 nm) and a sensitive EMCCD camera. The objective and stage should be heated to a constant temperature (e.g., 35-37°C).[20]

-

Introduce the reaction mix into the flow cell.

-

Immediately begin acquiring images at set intervals (e.g., every 2-5 seconds) to capture the nucleation and elongation of individual actin filaments in the evanescent field.

-

-

Data Analysis:

-

The resulting time-lapse movie can be analyzed to quantify various parameters:

-

Nucleation Rate: Count the number of new filaments appearing per unit area per unit time.

-

Elongation Rate: Measure the change in length of individual filaments over time.

-

Branching Architecture: Analyze the angles and lengths of branches to understand how WASp influences network geometry.[19]

-

-

Conclusion and Future Directions

Wiskott-Aldrich Syndrome Protein is a paradigm of complex biological signal integration. Its activity is precisely controlled in space and time through a combination of autoinhibition, cooperative activation by multiple upstream signals, and potentiation via oligomerization. The quantitative and methodological frameworks presented here provide a foundation for researchers to dissect this intricate system further.

For drug development professionals, understanding the specific molecular interactions—such as the GBD-VCA autoinhibitory contact or the VCA-Arp2/3 interface—offers potential targets for small molecule inhibitors or stabilizers. A chemical that allosterically stabilizes the autoinhibited conformation, for example, could be a powerful tool for modulating immune responses or cell motility in disease states.[21] Future research will likely focus on the higher-order regulation of WASp within cellular condensates, its interplay with other cytoskeletal components, and the development of targeted therapeutics that can precisely modulate its activity.

References

- 1. Mechanism of N-WASP activation by CDC42 and phosphatidylinositol 4, 5-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the WASP-VCA domain increases its affinity for the Arp2/3 complex and enhances actin polymerization by WASP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How Wasp Regulates Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rupress.org [rupress.org]

- 7. Autoinhibition and activation mechanisms of the Wiskott-Aldrich syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation by Cdc42 and Pip2 of Wiskott-Aldrich Syndrome Protein (Wasp) Stimulates Actin Nucleation by Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantifying a Pathway: Kinetic Analysis of Actin Dendritic Nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actin Binding to the Central Domain of WASP/Scar Proteins Plays a Critical Role in the Activation of the Arp2/3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hierarchical Regulation of WASP/WAVE Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Investigation of the Interaction between Cdc42 and Its Effector TOCA1: HANDOVER OF Cdc42 TO THE ACTIN REGULATOR N-WASP IS FACILITATED BY DIFFERENTIAL BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. researchgate.net [researchgate.net]

- 20. Visualizing Actin and Microtubule Coupling Dynamics In Vitro by Total Internal Reflection Fluorescence (TIRF) Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

The Discovery and Development of EG-011: A First-in-Class WASp Activator for Hematological Malignancies

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

EG-011 is a pioneering, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). This novel therapeutic agent has demonstrated significant preclinical anti-tumor activity in a range of hematological cancers, including lymphoma, leukemia, and multiple myeloma. Notably, this compound retains its efficacy in models of acquired resistance to established therapies such as PI3K, BTK, and proteasome inhibitors. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and detailed experimental methodologies to support further research and development in this promising area of oncology.

Introduction

Despite considerable advancements in the treatment of hematological cancers, many patients ultimately relapse and succumb to their disease, underscoring the urgent need for novel therapeutic strategies.[1][2] The Wiskott-Aldrich syndrome protein (WASp), expressed exclusively in hematopoietic cells, plays a crucial role in regulating actin cytoskeletal dynamics.[1][2] WASp exists in an autoinhibited conformation and is activated by upstream signals to induce actin polymerization via the Arp2/3 complex.[1][2] Alterations in WASp function are implicated in various immune disorders and malignancies.[3] this compound was developed as a first-in-class small molecule designed to directly activate the autoinhibited form of WASp, representing a novel therapeutic approach to treating hematological cancers.[1][2]

Discovery and Chemical Profile

This compound was derived from the chemical scaffold of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The development of this compound involved modifications to the central scaffold and the 4-phenoxyphenyl and piperidine (B6355638) substituents of ibrutinib.[2] A key feature of this compound is the presence of an acrylamide (B121943) moiety, which suggests a covalent mechanism of action.[2] The synthesis of a structural analog lacking this reactive group resulted in a significant reduction in activity, supporting the hypothesis of covalent modification of its target.[2]

Mechanism of Action: WASp Activation and Actin Polymerization

This compound's primary mechanism of action is the activation of WASp. This was identified through unbiased thermal proteome profiling, which revealed that WASp was the most significantly destabilized protein in the presence of this compound, indicating a direct interaction.[1] The activation of WASp by this compound leads to a conformational change that relieves its autoinhibition, subsequently promoting robust actin polymerization.[1] This increase in actin polymerization is a key downstream effect leading to the anti-tumor activity of the compound.

Signaling Pathway

The activation of WASp by this compound initiates a cascade of events culminating in the reorganization of the actin cytoskeleton. The following diagram illustrates the proposed signaling pathway.

Preclinical Efficacy

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-proliferative activity across a broad panel of hematological cancer cell lines.

| Cell Line Type | Number of Cell Lines | Median IC50 (µM) | Sensitive Subtypes (Median IC50) |

| Lymphoma | 62 | 2.25 | Germinal Center B-cell like DLBCL, Mantle Cell Lymphoma, Marginal Zone Lymphoma (0.25 µM) |

| Acute Lymphoblastic Leukemia (Primary Cells) | 12 | 0.3 - 4.6 (in 7/12) | - |

| Solid Tumors | 23 | >10 | Head and Neck Tumor (one cell line, 3.5 µM) |

Table 1: Summary of in vitro anti-proliferative activity of this compound.[2]

Importantly, this compound maintained or even increased its activity in cell lines with acquired resistance to the PI3K inhibitor idelalisib (B1684644) and the BTK inhibitor ibrutinib.[2] For instance, in VL51 idelalisib-resistant cells, the IC50 for this compound was 100 nM compared to 500 nM in the parental cell line.[2]

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound was evaluated in a mantle cell lymphoma (MCL) xenograft model using REC1 cells.

| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |

| Female NOD-SCID mice | REC1 (MCL) | This compound (200 mg/kg, i.p.) vs. Vehicle | Once daily, 5 days/week | Significant delay in tumor growth; 2.2-fold smaller tumor volume compared to control (P<0.001) |

Table 2: In vivo efficacy of this compound in a mantle cell lymphoma xenograft model.[2]

The treatment was well-tolerated, with no significant signs of toxicity observed in the mice.[2]

Experimental Protocols

Cell Proliferation (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines were seeded in 96-well plates at their respective optimal densities.

-

Treatment: Cells were treated with a serial dilution of this compound for 72 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Pyrene (B120774) Actin Assembly Assay

Objective: To assess the effect of this compound on WASp-mediated actin polymerization.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture containing pyrene-labeled actin, Arp2/3 complex, and autoinhibited WASp was prepared.

-

Initiation of Polymerization: The polymerization reaction was initiated by the addition of a polymerization buffer.

-

Treatment: this compound or a vehicle control was added to the reaction mixture.

-

Fluorescence Monitoring: The increase in pyrene fluorescence, which corresponds to actin polymerization, was monitored over time using a fluorometer.

-

Data Analysis: The rate of actin polymerization was determined from the slope of the fluorescence curve.

Thermal Proteome Profiling

Objective: To identify the direct cellular targets of this compound.

Protocol:

-

Cell Treatment: REC1 cells were treated with this compound (10 µM) or a vehicle control.

-

Heat Shock: The treated cells were subjected to a temperature gradient to induce protein denaturation.

-

Protein Extraction: The soluble protein fraction was extracted from the cells at each temperature point.

-

Sample Preparation: The protein samples were prepared for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion, followed by tandem mass tag (TMT) labeling for multiplexed quantification.

-

LC-MS/MS Analysis: The labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The melting curves for thousands of proteins were generated, and proteins showing a significant thermal shift in the this compound treated samples compared to the control were identified as potential targets.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of mantle cell lymphoma.

Protocol:

-

Cell Implantation: Female NOD-SCID mice were subcutaneously inoculated with REC1 mantle cell lymphoma cells.

-

Tumor Growth: Tumors were allowed to establish and grow to a palpable size.

-

Treatment Administration: Mice were randomized into treatment and control groups. The treatment group received intraperitoneal (i.p.) injections of this compound at a dose of 200 mg/kg, five days a week. The control group received a vehicle solution.

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint: At the end of the study, mice were euthanized, and the final tumor weight was determined.

-

Toxicity Assessment: The general health and body weight of the mice were monitored throughout the study to assess for any treatment-related toxicity.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for hematological malignancies. Its unique mechanism of action as a first-in-class WASp activator provides a new avenue for treating cancers, particularly those that have developed resistance to existing therapies. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, strongly support the continued development of this compound towards clinical investigation. Future studies should focus on further elucidating the downstream signaling consequences of sustained WASp activation, identifying predictive biomarkers of response, and evaluating the safety and efficacy of this compound in clinical trials for patients with relapsed or refractory hematological cancers. The synergistic potential of this compound with other anti-cancer agents also warrants further investigation.[2]

References

- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]

The Emergence of EG-011: A First-in-Class WASp Activator and its Potential to Reshape the Tumor Microenvironment

Abstract

The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, orchestrating a complex network of immune suppression and tumor promotion. Emerging therapeutic strategies are increasingly focused on modulating the TME to favor anti-tumor immunity. EG-011, a novel, first-in-class small molecule activator of the Wiskott-Aldrich Syndrome protein (WASp), has demonstrated potent anti-tumor activity in hematological malignancies.[1][2] While current research has primarily focused on its direct cytotoxic effects, the exclusive expression of WASp in hematopoietic cells, including key immune effector cells, strongly suggests a potential role for this compound in remodeling the TME.[3][4] This technical guide provides a comprehensive overview of the known anti-tumor effects of this compound and explores its hypothesized impact on the TME, supported by preclinical data on WASp activation in immune cells. Detailed experimental protocols and quantitative data are presented to offer a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Role of WASp in Cancer and Immunity

The Wiskott-Aldrich Syndrome protein (WASp) is a key regulator of actin polymerization in hematopoietic cells.[4] It acts as a bridge between signaling pathways and the actin cytoskeleton, playing a critical role in cell motility, adhesion, and the formation of the immunological synapse.[5][6] Dysregulation of WASp is implicated in various hematological disorders, and its involvement in cancer is an area of growing interest.[3] this compound is a potent activator of the auto-inhibited form of WASp, inducing strong actin polymerization and exhibiting selective anti-tumor activity in lymphomas, leukemia, and multiple myeloma.[1][2][7]

While the direct anti-cancer effects are significant, the role of WASp in T-cells, NK cells, and other immune cells suggests a secondary, and potentially potent, mechanism of action for this compound via modulation of the TME.[5][6] This paper will first detail the established direct anti-tumor properties of this compound and then extrapolate from existing immunology research to build a strong hypothesis for its TME-modifying effects.

Direct Anti-Tumor Activity of this compound

This compound has demonstrated significant single-agent anti-tumor activity in a range of hematological cancer models, including those resistant to standard-of-care therapies.[3]

Quantitative In Vitro Efficacy

The cytotoxic effects of this compound have been quantified across numerous cell lines. A summary of this data is presented below.

| Cell Line Type | Specific Cell Lines | Drug Concentration | Effect | Citation |

| Lymphoma | OCI-LY-19, REC1 | 500 nM, 2 µM (72h) | 20-55% dose-dependent increase in cell death | [2] |

| Lymphoma Panel (62 lines) | Diffuse Large B-cell, Mantle Cell, Marginal Zone | Median IC50: 2.25 µM (stronger activity with median IC50 of 250 nM in sensitive subsets) | Anti-proliferative activity | [8] |

| Acute Lymphoblastic Leukemia | 7 of 12 cell lines | IC50 between 0.3 and 4.6 µM | Anti-proliferative activity | [8] |

| Idelalisib-Resistant Splenic Marginal Zone Lymphoma | VL51 | IC50: 100 nM (resistant) vs. 500 nM (parental) | Increased anti-tumor activity in resistant line | [3] |

| Bortezomib-Resistant Multiple Myeloma | RPMI-8226 | IC50 ~20 times lower in resistant line | Increased sensitivity in resistant line | [3] |

| Healthy Donor Cells | Peripheral Blood Mononuclear Cells (PBMCs) | 1, 10 mM (24h, 48h) | No cytotoxicity | [2] |

Quantitative In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.

| Animal Model | Cancer Cell Line | Dosing Regimen | Key Outcomes | Citation |

| Female NOD-SCID Mice | Mantle Cell Lymphoma (REC-1) | 200 mg/kg; i.p.; 5 days/week | Delayed tumor growth; 2.2-fold smaller tumors than controls (P<0.001) | [2][3] |

Hypothesized Effects of this compound on the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. The function of key anti-tumor immune cells, such as T-cells and Natural Killer (NK) cells, is critically dependent on WASp for migration, target cell recognition, and cytotoxic effector function.[5][6] Therefore, systemic administration of a WASp activator like this compound is hypothesized to enhance anti-tumor immunity.

Proposed Mechanism of TME Modulation

The activation of WASp by this compound in immune cells is expected to trigger a cascade of anti-tumor activities.

Caption: Hypothesized mechanism of this compound-mediated TME modulation.

Studies on constitutively active WASp in murine models have shown increased infiltration of activated NK and T cells into tumors, which was associated with delayed tumor growth.[5][6] These immune cells exhibited elevated levels of granzyme B and enhanced degranulation and IFN-γ production, all hallmarks of a potent anti-tumor response.[5][6] Furthermore, WASp deficiency is known to impair the production of crucial cytokines like IL-2, IL-4, and IFN-γ.[9] By activating WASp, this compound could reverse this impairment and boost the effector functions of tumor-infiltrating lymphocytes.

Detailed Experimental Protocols

The following protocols are central to the preclinical evaluation of this compound and its effects.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of this compound on WASp-mediated actin polymerization.

-

Reagents: Pyrene-labeled actin, Arp2/3 complex, recombinant auto-inhibited WASp, this compound, DMSO (vehicle control).

-

Procedure:

-

Reconstitute in vitro actin assembly with WASp, Arp2/3 complex, and pyrene-labeled actin.[3]

-

Add this compound or DMSO to the reaction mixture.

-

Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into a polymer.[10]

-

Analysis: Compare the rate of polymerization (slope of the fluorescence curve) between this compound-treated and control samples. A steeper slope in the presence of this compound indicates faster actin polymerization.[3]

-

In Vivo Xenograft Model

This protocol assesses the direct anti-tumor efficacy of this compound in an immunodeficient model.

-

Animal Model: NOD-SCID mice (female).

-

Cell Line: REC-1 (Mantle Cell Lymphoma).

-

Procedure:

-

Subcutaneously implant REC-1 cells into the flank of the mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (e.g., 200 mg/kg, intraperitoneally, 5 days per week) or vehicle control.[2]

-

Monitor tumor volume using caliper measurements at regular intervals (e.g., Day 6, 7, 9).[3]

-

At the end of the study, excise and weigh the tumors.

-

Analysis: Compare tumor growth curves and final tumor weights between the treated and control groups.[2][3]

-

Proposed Workflow for TME Analysis

To validate the hypothesized effects of this compound on the TME, an immunocompetent mouse model is required.

Caption: Proposed experimental workflow for TME analysis of this compound.

Signaling Pathways

This compound's mechanism of action is centered on the activation of WASp, a crucial downstream effector of Cdc42.

Caption: Simplified WASp activation and downstream signaling pathway.

Conclusion and Future Directions

This compound is a promising new agent with a well-defined mechanism of action for its direct anti-tumor effects in hematological malignancies. The preclinical data strongly support its role as a potent WASp activator leading to actin polymerization and cell death in cancer cells.[2][3] The exclusive expression of WASp in hematopoietic cells provides a compelling rationale for investigating the impact of this compound on the tumor microenvironment.[3][4] Based on the known functions of WASp in T-cells and NK cells, it is hypothesized that this compound will enhance anti-tumor immunity by promoting immune cell infiltration, formation of the immunological synapse, and cytotoxic effector functions.[5][6]

Future research should prioritize the evaluation of this compound in immunocompetent preclinical models to directly assess its impact on the TME. Such studies will be crucial in determining the full therapeutic potential of this first-in-class WASp activator and could pave the way for its use in combination with other immunotherapies to achieve durable anti-cancer responses.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]

- 4. Targeting the actin nucleation promoting factor WASp provides a therapeutic approach for hematopoietic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Constitutive activation of WASp leads to abnormal cytotoxic cells with increased granzyme B and degranulation response to target cells [insight.jci.org]

- 6. Constitutive activation of WASp leads to abnormal cytotoxic cells with increased granzyme B and degranulation response to target cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound exerts robust antiproliferative activity in hematological cancer models | BioWorld [bioworld.com]

- 9. rupress.org [rupress.org]

- 10. The WASP/WAVE Protein Family in Breast Cancer and Their Role in the Metastatic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-Tumor Activity of EG-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-tumor activity of EG-011, a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp). This compound has demonstrated selective and potent anti-tumor effects in various hematologic cancer models. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction

This compound is a novel compound that targets the autoinhibited form of WASp, a key regulator of actin cytoskeleton dynamics exclusively expressed in hematopoietic cells.[1][2][3][4] By activating WASp, this compound induces robust actin polymerization, leading to cell death in a variety of hematologic cancer cell lines, including lymphoma, leukemia, and multiple myeloma.[1][3][4] Notably, this compound shows minimal cytotoxicity against solid tumor cell lines and healthy peripheral blood mononuclear cells (PBMCs), highlighting its specificity for hematologic malignancies.[1][2]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a broad panel of hematologic cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Table 1: Anti-proliferative Activity of this compound in Lymphoma Cell Lines

| Histological Subtype | Number of Cell Lines Tested | Median IC50 (µM) | Highly Active Subgroup (Median IC50) |

| Various Lymphoma Subtypes | 62 | 2.25 (95% CI: 1-5 µM)[1][2] | 21 cell lines with a median IC50 of 250 nM (95% CI: 40-600 nM)[1] |

| Germinal Center B-cell-like Diffuse Large B-cell Lymphoma (GCB-DLBCL) | 30 | - | 11 sensitive cell lines[1] |

| Mantle Cell Lymphoma (MCL) | 10 | - | 4 sensitive cell lines[1] |

| Marginal Zone Lymphoma (MZL) | 5 | - | 3 sensitive cell lines[1] |

Table 2: Activity of this compound in Other Hematologic Malignancies and Drug-Resistant Models

| Cell Line Type | Specific Cell Line/Model | IC50 Value | Notes |

| Acute Lymphoblastic Leukemia | 7 out of 12 cell lines | 0.3 - 4.6 µM[2] | Demonstrates broad activity. |

| Splenic Marginal Zone Lymphoma (Idelalisib-resistant) | VL51 | 100 nM[1] | More active in resistant line than parental (500 nM).[1] |

| Multiple Myeloma (Bortezomib-resistant) | RPMI-8226 | ~500 nM[1] | Significantly more active than in parental line (10 µM).[1] |

| Multiple Myeloma (Carfilzomib-resistant) | RPMI-8226 | 2.5 µM[1] | 4-fold more sensitive than parental line.[1] |

Table 3: Apoptotic Induction by this compound

| Cell Line | Concentration | Treatment Duration | Increase in Sub-G0 Population (Apoptosis) |

| OCI-LY-19 (Lymphoma) | 500 nM and 2 µM | 72 h | Dose-dependent increase of 20-55%[1][5] |

| REC1 (Lymphoma) | 500 nM and 2 µM | 72 h | Dose-dependent increase of 20-55%[1][5] |

Mechanism of Action: WASp Activation and Downstream Effects

This compound's primary mechanism of action is the activation of the autoinhibited form of WASp.[1][3] This leads to a cascade of intracellular events culminating in cancer cell death.

Caption: this compound activates WASp, leading to Arp2/3 complex-mediated actin polymerization and subsequent apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the in vitro anti-tumor activity of this compound are provided below.

Cell Culture

-

Cell Lines: Hematologic cancer cell lines (e.g., OCI-LY-19, REC1, VL51, RPMI-8226) were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin, and other necessary growth factors.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Anti-proliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess cell viability and proliferation.

Caption: Workflow for determining the anti-proliferative activity of this compound using the MTT assay.

-

Procedure:

-

Cells were seeded in 96-well plates at a predetermined optimal density.

-

After allowing the cells to adhere (for adherent lines) or stabilize, they were treated with a range of this compound concentrations.

-

The plates were incubated for 72 hours.[1]

-

Following incubation, MTT solution was added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to dissolve the formazan crystals.

-

The absorbance was measured using a microplate reader at a wavelength of 570 nm.

-

IC50 values were calculated from the dose-response curves.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Caption: Experimental workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining.

-

Procedure:

-

Cells were treated with this compound (e.g., 500 nM and 2 µM) for 72 hours.[1]

-

Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI were added to the cell suspension.

-

The cells were incubated in the dark at room temperature for 15 minutes.

-

The stained cells were analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Actin Polymerization Assay (Pyrene-Actin Assay)

The effect of this compound on WASp-mediated actin polymerization was measured using a pyrene-labeled actin polymerization assay.

-

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments.

-

Procedure:

-

The assay was performed in a reconstituted system containing purified WASp, Arp2/3 complex, and pyrene-labeled actin.[3]

-

The reaction was initiated by adding this compound to the mixture.

-

The increase in pyrene (B120774) fluorescence was monitored over time using a fluorometer with excitation and emission wavelengths of approximately 365 nm and 407 nm, respectively.

-

The rate of actin polymerization was determined by the slope of the fluorescence curve.[3]

-

Conclusion

This compound represents a promising therapeutic agent for hematologic cancers with a novel mechanism of action. Its ability to selectively induce apoptosis in cancer cells through the activation of WASp and subsequent actin polymerization provides a new avenue for targeted cancer therapy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other WASp activators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Wiskott-Aldrich syndrome gene mutations modulate cancer susceptibility in the p53± murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

EG-011: A First-in-Class WASp Activator with Marked Specificity for Hematological Malignancies

A Technical Guide for Researchers and Drug Development Professionals

Abstract

EG-011 is a novel, first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASp), a key regulator of actin cytoskeleton dynamics exclusively expressed in hematopoietic cells. Preclinical studies have demonstrated this compound's potent and selective anti-tumor activity against a range of hematological malignancies, including lymphomas, leukemias, and multiple myeloma. This activity is observed even in models resistant to standard-of-care agents. Mechanistically, this compound functions by activating the auto-inhibited conformation of WASp, leading to excessive actin polymerization and subsequent tumor cell death. Notably, this compound exhibits a high degree of specificity for cancerous hematopoietic cells, with minimal to no cytotoxicity observed in solid tumor cell lines and normal peripheral blood mononuclear cells. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's specificity, including detailed experimental protocols and a summary of its efficacy.

Introduction

Despite significant advancements in the treatment of hematological cancers, many patients experience relapse and develop resistance to existing therapies, highlighting the urgent need for novel therapeutic strategies.[1][2][3] The Wiskott-Aldrich syndrome protein (WASp) represents a promising, yet previously underexplored, therapeutic target in this context.[2][3][4] WASp, a protein exclusively expressed in hematopoietic cells, plays a critical role in regulating actin assembly.[2][3][4] this compound has been identified as a first-in-class small molecule that directly activates WASp.[1][4][5] This guide details the preclinical evidence demonstrating the specificity and anti-tumor activity of this compound in hematological malignancies.

Mechanism of Action: WASp-Mediated Actin Polymerization

This compound exerts its anti-tumor effect by directly targeting and activating the auto-inhibited form of WASp.[1][5] This activation triggers a cascade of events culminating in uncontrolled actin polymerization, which is ultimately cytotoxic to the cancer cells.[1][5]

Signaling Pathway

The binding of this compound to WASp induces a conformational change that relieves its auto-inhibition, leading to the activation of the Arp2/3 complex.[2] The activated Arp2/3 complex then promotes the nucleation of new actin filaments, resulting in rapid and extensive actin polymerization.[2] This aberrant cytoskeletal rearrangement is believed to induce cellular stress and ultimately trigger apoptosis in malignant hematopoietic cells.

In Vitro Efficacy and Specificity

The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines, demonstrating potent and selective cytotoxicity against hematological malignancy cell lines while sparing solid tumor cells and normal blood cells.

Activity in Hematological Malignancy Cell Lines

This compound has shown significant anti-tumor activity in a variety of lymphoma and leukemia cell lines.[2][6] A summary of the half-maximal inhibitory concentration (IC50) values is presented below.

| Cell Line Type | Number of Cell Lines Tested | Median IC50 (µM) | Highly Sensitive Subgroup (Median IC50) | Reference |

| Lymphoma | 62 | 2.25 | 21 cell lines (0.250 µM) | [2][6] |

| Acute Lymphoblastic Leukemia (ALL) | 12 | 0.3 - 4.6 (in 7/12 cell lines) | Not specified | [6][7] |

Specificity Against Solid Tumors and Normal Cells

A key feature of this compound is its remarkable specificity for hematological cancer cells.

| Cell Type | Number of Cell Lines/Donors Tested | Activity (IC50) | Reference |

| Solid Tumor Cell Lines | 23 | > 10 µM (in 22/23 cell lines) | [2][7] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 2 healthy donors | No cytotoxicity at 1 and 10 µM | [5][7] |

Activity in Drug-Resistant Models

This compound maintains its efficacy in cell line models that have developed resistance to established targeted therapies, suggesting a non-overlapping mechanism of action.[1][2][6]

| Resistant Model | Base Cell Line | Resistance to | This compound Activity | Reference |

| VL51 Idelalisib-Resistant | Splenic Marginal Zone Lymphoma | PI3K Inhibitor (Idelalisib) | Maintained or increased | [2][6] |

| RPMI-8226 Bortezomib-Resistant | Multiple Myeloma | Proteasome Inhibitor (Bortezomib) | Maintained or increased | [6] |

| - | Splenic Marginal Zone Lymphoma | BTK Inhibitor | Maintained or increased | [2] |

In Vivo Efficacy

The anti-tumor activity of this compound has been confirmed in a preclinical in vivo model of mantle cell lymphoma.

Xenograft Model

In a mouse xenograft model using the REC-1 mantle cell lymphoma cell line, this compound demonstrated significant tumor growth inhibition.[2][5][6]

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Female NOD-SCID mice | REC-1 (Mantle Cell Lymphoma) | This compound (200 mg/kg, i.p., 5 days/week) | 2.2-fold smaller tumors compared to control (P<0.001) | [2][5][6] |

Experimental Protocols

The following are representative protocols for the key assays used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed hematological cancer cell lines in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of appropriate culture medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. A typical concentration range would be from 0.01 µM to 100 µM.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plates for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using a suitable software by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID).

-

Cell Implantation: Subcutaneously inject a suspension of REC-1 mantle cell lymphoma cells (e.g., 5 x 10^6 to 10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Administer this compound intraperitoneally at a dose of 200 mg/kg, five days a week. The control group should receive a vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Pyrene (B120774) Actin Polymerization Assay

This in vitro assay measures the effect of this compound on actin polymerization dynamics.

-

Reagents: Purified Arp2/3 complex, pyrene-labeled actin, and purified auto-inhibited WASp.

-

Reaction Mix: Prepare a reaction mixture containing WASp, Arp2/3 complex, and pyrene-labeled actin in a suitable buffer.

-

Initiation of Polymerization: Initiate actin polymerization by adding an actin polymerization-inducing buffer.

-

Treatment: In parallel reactions, add this compound or a vehicle control.

-

Fluorescence Measurement: Monitor the increase in pyrene fluorescence over time using a fluorometer. An increase in fluorescence indicates actin polymerization.

-

Data Analysis: Compare the rate of actin polymerization in the presence and absence of this compound.

Thermal Proteome Profiling

This method is used to identify the direct protein targets of a small molecule in a cellular context.

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Thermal Challenge: Heat the samples across a range of temperatures.

-

Separation of Aggregated and Soluble Proteins: Separate the heat-induced aggregated proteins from the soluble proteins by centrifugation.

-

Protein Digestion and Mass Spectrometry: Digest the soluble proteins and analyze the resulting peptides by quantitative mass spectrometry.

-

Data Analysis: Identify proteins that show a significant shift in their thermal stability in the presence of this compound. A change in thermal stability indicates a direct binding interaction.

Conclusion

This compound represents a novel and highly promising therapeutic candidate for the treatment of hematological malignancies. Its unique mechanism of action, involving the activation of WASp-mediated actin polymerization, provides a new avenue for overcoming resistance to existing therapies. The remarkable specificity of this compound for malignant hematopoietic cells, coupled with its demonstrated in vitro and in vivo efficacy, strongly supports its continued development as a targeted therapy for patients with lymphoma, leukemia, and multiple myeloma. Further clinical investigation is warranted to translate these encouraging preclinical findings into patient benefit.

References

- 1. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers | Haematologica [haematologica.org]

- 2. biorxiv.org [biorxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A first-in-class Wiskott-Aldrich syndrome protein activator with antitumor activity in hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Actin polymerisation assay [wwwuser.gwdguser.de]

- 7. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of EG-011: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

EG-011 is a first-in-class small molecule activator of the Wiskott-Aldrich syndrome protein (WASP), a key regulator of actin polymerization in hematopoietic cells. By activating the autoinhibited form of WASP, this compound has demonstrated promising anti-tumor activity in various hematological malignancies. As with any novel therapeutic agent, a thorough understanding of its selectivity and potential off-target effects is paramount for its continued development and safe clinical application. This technical guide provides a comprehensive overview of the known and potential off-target effects of this compound, based on publicly available preclinical data. The information is presented to aid researchers and drug development professionals in their evaluation of this compound.

Executive Summary

This compound has been a subject of preclinical investigations to determine its target engagement and off-target profile. These studies have employed broad, unbiased screening methodologies to assess its interactions with the human proteome. The key findings from these investigations are:

-